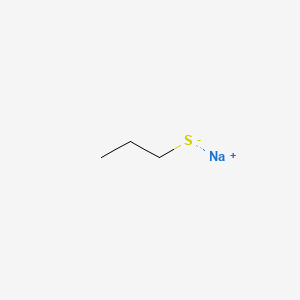

Sodium 1-propanethiolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6898-84-6 |

|---|---|

Molecular Formula |

C3H8NaS |

Molecular Weight |

99.15 g/mol |

IUPAC Name |

sodium;propane-1-thiolate |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI Key |

KHAZIIVSIJPRGF-UHFFFAOYSA-N |

SMILES |

CCC[S-].[Na+] |

Canonical SMILES |

CCCS.[Na] |

Other CAS No. |

6898-84-6 |

Pictograms |

Corrosive |

Related CAS |

107-03-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 1-propanethiolate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nucleophile in Modern Organic Synthesis

Sodium 1-propanethiolate (CAS Number: 6898-84-6) is a potent organosulfur nucleophile that has carved a significant niche in the landscape of synthetic organic chemistry.[1][2][3][4][5][6] As the sodium salt of 1-propanethiol, this reagent offers a readily available and highly reactive source of the propanethiolate anion. Its utility is most prominently demonstrated in the cleavage of esters and ethers, particularly sterically hindered ones, and in the formation of thioethers through bimolecular nucleophilic substitution (SN2) reactions.[2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to detailed experimental protocols and its applications in complex molecule synthesis, with a particular focus on its relevance to drug discovery and development.

Core Properties and Identification

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 6898-84-6 | [1][3][4][6] |

| Molecular Formula | C₃H₇NaS | [1][3] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| IUPAC Name | sodium;propane-1-thiolate | [1] |

| Synonyms | 1-Propanethiol sodium salt, Sodium n-propylthiolate, Sodium propanethiolate, Sodium propyl sulfide | [6] |

| Appearance | White to off-white solid or powder | [6] |

| Odor | Strong, unpleasant | [6] |

| Solubility | Soluble in water and polar solvents | [2][6] |

Synthesis of this compound: A Tale of Two Precursors

The laboratory preparation of this compound can be approached from two primary starting materials: 1-propanethiol or a propyl halide. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: From 1-Propanethiol and a Sodium Base

This is the most direct route, involving the deprotonation of 1-propanethiol with a suitable sodium base. A common and effective method utilizes a dispersion of sodium metal in an inert solvent.

Causality Behind Experimental Choices:

-

Sodium Dispersion: Using a fine dispersion of sodium metal, as opposed to solid chunks, dramatically increases the surface area for reaction, leading to a faster and more controlled reaction.

-

Inert Atmosphere: 1-Propanethiol is susceptible to oxidation, and sodium metal reacts violently with water and oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions and ensure safety.

-

Exothermic Reaction: The reaction is exothermic; therefore, slow addition of the thiol and external cooling are necessary to maintain a safe reaction temperature and prevent solvent boiling.

Experimental Protocol: Synthesis from 1-Propanethiol and Sodium Dispersion

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a bubbler, and a septum for the introduction of an inert gas is assembled.

-

Inert Atmosphere: The apparatus is flushed with dry argon or nitrogen.

-

Sodium Dispersion: A commercially available dispersion of sodium metal (e.g., 40% in mineral oil) is weighed and transferred to the reaction flask under a positive pressure of inert gas. The mineral oil can be removed by washing with anhydrous hexanes followed by careful decantation.

-

Solvent Addition: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask to suspend the sodium.

-

Thiol Addition: 1-Propanethiol is dissolved in the anhydrous solvent in the dropping funnel and added dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature until all the sodium has reacted, indicated by the disappearance of the metallic sheen.

-

Isolation: The resulting white precipitate of this compound is collected by filtration under an inert atmosphere, washed with the anhydrous solvent to remove any unreacted starting material, and dried under vacuum.

Caption: Two-step synthesis of this compound.

Applications in Organic Synthesis

The high nucleophilicity of the thiolate anion makes this compound a valuable reagent in several key transformations.

Thioether Synthesis via SN2 Reaction

This compound readily reacts with primary and secondary alkyl halides, tosylates, and mesylates to form propyl thioethers. This reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the electrophilic carbon.

Mechanism of Thioether Formation:

The propanethiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide from the backside of the leaving group. The reaction proceeds through a pentacoordinate transition state, leading to the formation of the thioether and the displacement of the leaving group.

Caption: SN2 mechanism for thioether synthesis.

Cleavage of Esters and Ethers

One of the most powerful applications of this compound is the dealkylation of esters and ethers, particularly in cases where traditional hydrolysis methods fail due to steric hindrance. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA).

Mechanism of Ester Cleavage:

The thiolate anion attacks the methyl group of the ester in an SN2 fashion, leading to the formation of a carboxylate salt and methyl propyl sulfide. The reaction is essentially irreversible, as the carboxylate is a poor nucleophile.

Caption: Mechanism of methyl ester cleavage by this compound.

Experimental Protocol: Demethylation of a Hindered Methyl Ester

-

Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere is used.

-

Reagent Addition: The hindered methyl ester and this compound (typically 2-3 equivalents) are dissolved in anhydrous DMF.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C and monitored by TLC or LC-MS.

-

Workup:

-

After the reaction is complete, the mixture is cooled to room temperature and poured into water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Relevance in Drug Development

The formation of thioether linkages and the deprotection of carboxyl and hydroxyl groups are common transformations in the synthesis of pharmaceutical agents. While direct examples of this compound in the synthesis of currently marketed drugs are not extensively documented in readily available literature, its utility in analogous transformations is clear. For instance, the synthesis of various antiviral and anticancer agents involves the formation of thioether bonds. The principles of nucleophilic substitution with thiolates are fundamental in these synthetic routes. Furthermore, its ability to cleave hindered esters makes it a valuable tool in late-stage deprotection steps in the synthesis of complex drug molecules, where milder methods may not be effective.

Analytical Characterization

Confirming the identity and purity of synthesized or purchased this compound is crucial. The following are expected analytical characteristics. Due to the ionic and often hydrated nature of the solid, obtaining high-resolution NMR spectra can be challenging. Spectra are often recorded of the parent thiol, 1-propanethiol, for characterization purposes.

-

¹H NMR (of 1-Propanethiol):

-

Triplet corresponding to the methyl protons (CH₃) at approximately 0.9-1.0 ppm.

-

Sextet corresponding to the methylene protons adjacent to the methyl group (-CH₂-) at approximately 1.5-1.6 ppm.

-

Triplet corresponding to the methylene protons adjacent to the sulfur atom (-CH₂S-) at approximately 2.5-2.6 ppm.

-

Triplet corresponding to the thiol proton (-SH) at approximately 1.3-1.4 ppm (this peak is often broad and its chemical shift is concentration and solvent dependent).

-

-

¹³C NMR (of 1-Propanethiol):

-

Signal for the methyl carbon (CH₃) at approximately 13-14 ppm.

-

Signal for the methylene carbon adjacent to the methyl group (-CH₂-) at approximately 25-26 ppm.

-

Signal for the methylene carbon adjacent to the sulfur atom (-CH₂S-) at approximately 23-24 ppm.

-

-

FT-IR:

-

The characteristic S-H stretching vibration of the parent thiol is typically weak and appears around 2550-2600 cm⁻¹. For the thiolate salt, this peak will be absent.

-

C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (of 1-Propanethiol):

-

The molecular ion peak (M⁺) for 1-propanethiol would be observed at m/z = 76.

-

Common fragmentation patterns would include the loss of H₂S (m/z = 42) and the formation of the propyl cation (m/z = 43).

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosive: Causes severe skin burns and eye damage. [1]* Hygroscopic and Air Sensitive: Should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of in accordance with local regulations. Quenching with a large excess of a weak acid (e.g., acetic acid) in a suitable solvent can be a method for neutralization before disposal, but this should be done with caution due to the potential for evolution of flammable and malodorous 1-propanethiol.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its high nucleophilicity, particularly in polar aprotic solvents, makes it an excellent choice for the synthesis of thioethers and the cleavage of sterically demanding esters and ethers. While its direct application in the synthesis of blockbuster drugs may not be widely publicized, the fundamental reactions it facilitates are integral to the construction of complex molecular architectures found in many pharmaceutical compounds. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important organosulfur reagent.

References

-

PubChem. 1-Propanethiol, sodium salt (1:1). National Center for Biotechnology Information. [Link]

-

(PDF) Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - ResearchGate. [Link]

- Preparation of sodium mercaptides - Google P

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. [Link]

-

13C NMR of 1-Propanol. [Link]

-

Design and Synthesis of New Imidazole Derivatives of Captopril - Brieflands. [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC - NIH. [Link]

-

7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry - Chemistry LibreTexts. [Link]

-

Methyl Esters - Organic Chemistry Portal. [Link]

-

SN2 Reaction Energy Diagram - YouTube. [Link]

-

(PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - ResearchGate. [Link]

-

Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach - SciSpace. [Link]

-

Far-infrared spectra of well-defined thiolate-protected gold clusters - RSC Publishing. [Link]

-

Showing metabocard for 1-Propanethiol (HMDB0034238) - Human Metabolome Database. [Link]

-

An Improved Synthesis of Captopril - PubMed. [Link]

-

Drawing the Transition State of an Sn2 reaction - YouTube. [Link]

-

How to Draw Energy Diagrams (and Transition States) for SN1 & SN2 reactions - YouTube. [Link]

-

FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. - ResearchGate. [Link]

-

Experimental and predicted NMR chemical shifts (ppm) | Download Table - ResearchGate. [Link]

-

11.4: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC - NIH. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Illustration of the synthesis of captopril analogs. - ResearchGate. [Link]

-

What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. [Link]

-

Mass spectra and chemical structures of (A) 1,1-propanedithiol 9; (B)... - ResearchGate. [Link]

Sources

- 1. 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6898-84-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound technical, = 95 RT 6898-84-6 [sigmaaldrich.com]

- 5. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 6. CAS 6898-84-6: 1-Propanethiol, sodium salt (1:1) [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Sodium 1-Propanethiolate

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium 1-propanethiolate (CH₃CH₂CH₂SNa), a versatile and highly reactive organosulfur reagent.[1] Intended for researchers, scientists, and professionals in drug development, this document details the primary synthetic methodologies, including the deprotonation of 1-propanethiol with various sodium bases. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, safety considerations, and thorough characterization of the final product. The guide aims to equip scientists with the practical knowledge required for the safe and efficient laboratory-scale synthesis of this important chemical intermediate.

Introduction and Significance

This compound, also known as sodium n-propylthiolate, is the sodium salt of 1-propanethiol.[2] It is a white to off-white solid, often with a strong and unpleasant odor characteristic of thiol compounds.[2] This reagent is a potent nucleophile and finds extensive application in organic synthesis, particularly in the formation of thioethers and thiol esters.[3] Its utility extends to pharmaceutical manufacturing and biochemical research, where it can be involved in reactions with various functional groups and in studies related to enzyme activity.[3]

The reactivity of this compound stems from the highly nucleophilic nature of the thiolate anion. This makes it an excellent reagent for SN2 reactions with alkyl halides to produce thioethers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6898-84-6 | [4][5][6] |

| Molecular Formula | C₃H₇NaS | [4][5][6] |

| Molecular Weight | 98.14 g/mol | [4][5] |

| Appearance | White to off-white solid | [2][7] |

| Solubility | Soluble in water and polar solvents | [1] |

Core Synthesis Routes: An Overview

The synthesis of this compound is primarily achieved through the deprotonation of its parent thiol, 1-propanethiol. This acid-base reaction can be accomplished using a variety of sodium-containing bases. The choice of base and solvent system can influence the reaction rate, yield, and purity of the final product. The most common methods employed in a laboratory setting are:

-

Reaction with Sodium Hydroxide: A straightforward and cost-effective method utilizing a common laboratory base.

-

Reaction with Sodium Ethoxide: Often performed in an ethanolic solution, this method offers a homogeneous reaction environment.

-

Reaction with Sodium Metal: A highly effective method, particularly for generating an anhydrous product, but requires stringent safety precautions due to the high reactivity of sodium metal.

This guide will provide detailed protocols for each of these methods, enabling the researcher to select the most appropriate route based on available resources and desired product specifications.

Safety First: Handling 1-Propanethiol and Sodium Bases

3.1. Handling 1-Propanethiol

1-Propanethiol is a volatile and flammable liquid with a strong, unpleasant odor.[8] It is crucial to handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (nitrile gloves are recommended), and a flame-retardant lab coat.[9][10][11]

-

Fire Safety: Keep away from open flames, sparks, and other ignition sources.[8] Use non-sparking tools and ensure all equipment is properly grounded.

-

Inhalation: Avoid inhaling vapors. Use local exhaust ventilation or work in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10]

3.2. Handling Sodium Bases

-

Sodium Hydroxide (NaOH): A corrosive solid that can cause severe burns. Handle with care, avoiding dust inhalation and skin contact. When preparing solutions, always add NaOH to water slowly, as the dissolution is highly exothermic.[12]

-

Sodium Ethoxide (NaOEt): A moisture-sensitive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

-

Sodium Metal (Na): Extremely reactive with water, generating flammable hydrogen gas and significant heat, which can lead to ignition.[9][10] It must be handled under an inert liquid such as mineral oil or kerosene.[9][11] All equipment must be scrupulously dry.[9] Work should be conducted in a fume hood, and a Class D fire extinguisher for combustible metals must be readily available.[2][10] Never work with alkali metals alone.[9]

Experimental Protocols

4.1. Synthesis via Deprotonation with Sodium Hydroxide

This method is advantageous due to the low cost and ready availability of sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solution.

Reaction Mechanism: The reaction is a simple acid-base neutralization where the hydroxide ion deprotonates the thiol group of 1-propanethiol to form the sodium thiolate and water.

Caption: Deprotonation of 1-propanethiol with sodium hydroxide.

Step-by-Step Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, dissolve a specific molar equivalent of sodium hydroxide in water. For example, for a 1.0 molar equivalent reaction, dissolve 4.0 g (0.1 mol) of NaOH in 20 mL of deionized water.[13]

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Addition of Thiol: While stirring, add 1.0 molar equivalent of 1-propanethiol (e.g., 7.6 g, 0.1 mol) dropwise from the dropping funnel.[13] The addition should be performed at room temperature.

-

Reaction: The reaction is typically rapid. Continue stirring for 1-2 hours at room temperature to ensure complete conversion. The formation of the sodium salt may result in a viscous solution.

-

Work-up and Isolation:

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions.

-

To isolate the solid product, the water must be removed under reduced pressure. This should be done with careful heating to avoid decomposition. The resulting solid should be dried under high vacuum.

-

Table 2: Reagent Quantities for NaOH Method (Example)

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 1-Propanethiol | 76.16 | 7.6 | 0.1 |

| Sodium Hydroxide | 40.00 | 4.0 | 0.1 |

| Water | 18.02 | 20 | - |

4.2. Synthesis via Deprotonation with Sodium Ethoxide

This method is often preferred when an anhydrous product is desired and the subsequent reaction is sensitive to water. The sodium ethoxide can be prepared in situ or used from a commercial source.

Reaction Mechanism: The ethoxide ion is a strong base that readily deprotonates the more acidic 1-propanethiol, forming the sodium thiolate and ethanol.

Caption: Deprotonation of 1-propanethiol with sodium ethoxide.

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide (Optional): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place absolute ethanol (e.g., 100 mL).[14] Add 1.0 molar equivalent of sodium metal (e.g., 2.3 g, 0.1 mol) in small pieces.[14] The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[14]

-

Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the reaction.

-

Addition of Thiol: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add 1.0 molar equivalent of 1-propanethiol (e.g., 7.6 g, 0.1 mol) dropwise from the dropping funnel with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Isolation:

-

The resulting ethanolic solution of this compound can be used directly.

-

To isolate the solid product, remove the ethanol under reduced pressure. The resulting solid should be washed with a non-polar solvent like hexane to remove any unreacted starting material and then dried under high vacuum.

-

Table 3: Reagent Quantities for NaOEt Method (Example)

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 1-Propanethiol | 76.16 | 7.6 | 0.1 |

| Sodium | 22.99 | 2.3 | 0.1 |

| Absolute Ethanol | 46.07 | 100 mL | - |

4.3. Synthesis via Reaction with Sodium Metal

This method is particularly useful for preparing anhydrous this compound in a non-alcoholic solvent. It requires careful handling of finely dispersed sodium.

Reaction Mechanism: Sodium metal directly reacts with 1-propanethiol in a redox reaction to produce this compound and hydrogen gas.

Caption: Reaction of 1-propanethiol with sodium metal.

Step-by-Step Protocol (Adapted from U.S. Patent 2,831,032): [7]

-

Preparation of Sodium Dispersion: Prepare a dispersion of sodium metal in an inert solvent like xylene. This should be done by a trained professional following established safety protocols.[7]

-

Inert Atmosphere: Transfer the sodium dispersion (e.g., equivalent to 4.6 g, 0.2 mol of sodium) to a glass reactor that has been flushed with argon.[7]

-

Addition of Thiol: Prepare a solution of 1-propanethiol (e.g., 16.7 g, 0.22 mol) in xylene.[7] Gradually add this solution to the sodium dispersion over 30 minutes.

-

Reaction Conditions: Maintain the reaction temperature at approximately 50 °C by cooling as needed.[7] The this compound will form as a finely divided slurry of crystals.

-

Work-up and Isolation:

Table 4: Reagent Quantities for Sodium Metal Method (from Patent Example) [7]

| Reagent | Amount (g) | Moles |

| 1-Propanethiol | 16.7 | 0.22 |

| Sodium | 4.6 | 0.20 |

| Xylene | a sufficient quantity | - |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

5.1. Physical Appearance

The product should be a white to off-white or pale gray solid.[7] Any significant discoloration may indicate the presence of impurities or oxidation products.

5.2. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a valuable tool for confirming the formation of the thiolate. A key feature to look for is the disappearance of the S-H stretching band, which is typically observed in the region of 2550-2600 cm⁻¹ in the spectrum of the starting material, 1-propanethiol. The spectrum of the product will be dominated by C-H and C-S stretching and bending vibrations. The presence of a broad absorption around 3400 cm⁻¹ could indicate the presence of water or ethanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change in the ¹H NMR spectrum upon formation of the thiolate is the disappearance of the thiol proton (S-H) signal, which is a broad singlet in the spectrum of 1-propanethiol. The chemical shifts of the propyl chain protons will also be affected by the formation of the thiolate anion.

-

¹³C NMR: The chemical shifts of the carbon atoms in the propyl chain will also shift upon deprotonation of the thiol. These shifts can be used to confirm the structure of the product.

-

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its role as a potent nucleophile allows for the introduction of the propylthio group into various molecular scaffolds. This can be crucial for modulating the biological activity, solubility, and metabolic stability of drug candidates.

For example, thioether linkages are present in a number of pharmaceuticals, and the formation of these bonds is a common application of this compound.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound, a valuable reagent in organic chemistry. By presenting multiple synthetic routes, each with a thorough explanation of the underlying chemistry and a step-by-step protocol, this document aims to empower researchers to confidently and safely produce this compound in a laboratory setting. The emphasis on safety, particularly when handling reactive starting materials, is paramount. The inclusion of characterization methods will aid in verifying the successful synthesis of the desired product. The versatility of this compound ensures its continued importance in the fields of organic synthesis, drug discovery, and materials science.

References

-

Purdue University. (n.d.). Alkali Metals. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Sodium. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Alkali Metals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides. Retrieved from [Link]

-

University of Warwick. (2019). Alkali Metals and Derivatives (destroying). Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Alkali Metal. Retrieved from [Link]

-

Michigan Technological University. (n.d.). Laboratory Standard Operating Procedure: Alkali Metals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanethiol, sodium salt (1:1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Borane-Ammonia. Retrieved from [Link]

-

Sharma, S., & Singh, N. (2012). Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery. Molecular vision, 18, 1973–1982. Retrieved from [Link]

- Smolecule. (2023). Buy this compound | 6898-84-6.

- Google Patents. (n.d.). US2831032A - Preparation of sodium mercaptides.

-

Manaf, M. A., & Nordin, N. I. A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Retrieved from [Link]

-

Larsen, R. (2018). Accessories and Techniques for FT-IR Sample Analysis [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Quora. (2017). Why do we use sodium hydroxide during the preparation of alkane from carboxylic acid?. Retrieved from [Link]

-

Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Retrieved from [Link]

-

Helmenstine, A. M. (2025). How to Prepare a Sodium Hydroxide or NaOH Solution. ThoughtCo. Retrieved from [Link]

Sources

- 1. Buy this compound | 6898-84-6 [smolecule.com]

- 2. The MSDS HyperGlossary: Alkali Metal [ilpi.com]

- 3. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]

- 4. 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. US2831032A - Preparation of sodium mercaptides - Google Patents [patents.google.com]

- 8. 1-Propanethiol | 107-03-9 [chemicalbook.com]

- 9. purdue.edu [purdue.edu]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

"Sodium 1-propanethiolate chemical structure"

An In-depth Technical Guide: The Chemical Structure and Utility of Sodium 1-Propanethiolate

Abstract

This compound (CAS No. 6898-84-6) is a pivotal organosulfur reagent whose utility in synthetic and medicinal chemistry is derived directly from its distinct chemical structure.[1] This guide provides a detailed examination of its molecular architecture, focusing on the ionic bond between the sodium cation and the 1-propanethiolate anion. We will explore the electronic and steric properties of the thiolate, which dictate its potent nucleophilicity and reactivity profile. Furthermore, this document outlines common synthetic routes, key reaction mechanisms where the compound is employed, and established protocols for its safe handling and application. This technical analysis is intended for researchers, scientists, and drug development professionals who leverage sulfur-based nucleophiles in complex molecular design and synthesis.

Compound Identification and Core Properties

This compound is the sodium salt of 1-propanethiol.[1][2] It is classified as an organosulfur compound, specifically a thiol salt or thiolate.[1][2] The compound is typically a white to pale gray or yellowish solid, recognized by the strong, unpleasant odor characteristic of thiols.[2][3] Its ionic nature confers solubility in water and other polar solvents, a critical property for its use in various reaction media.[1][2] However, it is sensitive to air and moisture, which necessitates careful handling and storage to prevent oxidation and maintain its reactivity.[1][3]

| Identifier | Value | Source |

| CAS Number | 6898-84-6 | [1][4][5][6] |

| IUPAC Name | sodium;propane-1-thiolate | [1][6][7] |

| Molecular Formula | C₃H₇NaS | [1][5][6] |

| Molecular Weight | 98.14 g/mol | [4][5][6] |

| SMILES | CCC[S-].[Na+] | [1][6][7] |

| InChI Key | XVSFHIIADLZQJP-UHFFFAOYSA-M | [4] |

| Appearance | White to pale gray solid | [3] |

| Common Synonyms | 1-Propanethiol sodium salt, Sodium n-propylthiolate, Propylmercaptan sodium salt | [2] |

The Chemical Structure in Detail

The reactivity and utility of this compound are a direct consequence of its fundamental chemical structure. Understanding this structure requires analyzing its ionic character and the properties of its constituent anion.

Ionic Nature and Bonding

The compound consists of a positively charged sodium ion (Na⁺) and a negatively charged 1-propanethiolate anion (CH₃CH₂CH₂S⁻). The bond between them is primarily ionic.[1] This ionic character is responsible for its solid-state form and its solubility in polar solvents. In solution, the salt dissociates, freeing the thiolate anion to act as a potent nucleophile. The Simplified Molecular-Input Line-Entry System (SMILES) string, CCC[S-].[Na+], effectively illustrates this separation of charges.[1][6][7]

The 1-Propanethiolate Anion

The functional core of the molecule is the 1-propanethiolate anion. The sulfur atom bears a formal negative charge and possesses lone pairs of electrons, making it a powerful electron donor.

-

Nucleophilicity: Sulfur is a "soft" nucleophile due to its large atomic radius and polarizable electron cloud. This property makes it exceptionally effective in Sₙ2 reactions, particularly with soft electrophiles like alkyl halides. Its nucleophilicity is the cornerstone of its application in forming thioethers and other sulfur-containing compounds.[1]

-

Steric Profile: The propyl group (CH₃CH₂CH₂-) is a simple, unbranched alkyl chain that imparts minimal steric hindrance around the nucleophilic sulfur atom. This accessibility allows the thiolate to approach and react with a wide range of electrophilic centers, including sterically demanding ones where bulkier nucleophiles might fail.

Caption: Ionic structure of this compound.

Synthesis and Mechanistic Considerations

This compound is typically prepared through straightforward acid-base chemistry or via substitution reactions. The choice of method depends on the available starting materials and the desired scale.

Synthesis from 1-Propanethiol (Acid-Base Reaction)

The most common and direct laboratory synthesis involves the deprotonation of 1-propanethiol with a suitable sodium base. Sodium hydride (NaH) or sodium hydroxide (NaOH) are frequently used. The use of NaH in an anhydrous solvent like THF is particularly effective as it drives the reaction to completion by evolving hydrogen gas, an irreversible process.

Reaction: CH₃CH₂CH₂SH + NaH → CH₃CH₂CH₂S⁻Na⁺ + H₂↑

Synthesis from an Alkyl Halide

Alternative methods build the carbon-sulfur bond directly. One established route involves the reaction of 1-bromopropane with thiourea to form an isothiouronium salt, which is then hydrolyzed with sodium hydroxide to yield the thiolate.[1] Another approach is the reaction of a halogenated propane with sodium hydrosulfide.[1]

Caption: General workflow for synthesis via deprotonation.

Reactivity and Applications in Research & Development

The utility of this compound stems from the potent nucleophilicity of the thiolate anion, making it a valuable tool in organic synthesis and drug development.

Key Synthetic Transformations

-

Thioether Synthesis (Williamson-type Reaction): This is a classic application where the thiolate displaces a leaving group (e.g., halide, tosylate) from an alkyl substrate to form a thioether (sulfide). This reaction is fundamental for installing sulfur linkages in target molecules.[1][2]

-

Dealkylation of Esters and Ethers: The soft thiolate nucleophile excels at demethylating or dealkylating hindered esters and aryl methyl ethers. It selectively attacks the less-hindered carbon of the ester or ether group, a transformation that is often challenging with other nucleophiles.[1]

Caption: Sₙ2 mechanism for thioether synthesis.

Relevance in Drug Development and Material Science

In pharmaceutical manufacturing, the introduction of thioether linkages can be crucial for modulating a drug candidate's metabolic stability, solubility, and target-binding affinity.[1] this compound serves as a straightforward reagent for this purpose. In biochemical research, it can be used to study protein interactions by modifying cysteine residues or to investigate enzyme activity.[1] Furthermore, its parent thiol is used to form self-assembled monolayers (SAMs) on gold surfaces, an application relevant to biosensors and molecular electronics.[1][8]

Experimental Protocols and Handling

Protocol: Synthesis of Propyl Phenyl Sulfide

This protocol is an illustrative example of a typical Sₙ2 reaction.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 g, ~10.2 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) via syringe and stir until the solid is fully dissolved.

-

Reagent Addition: Add bromobenzene (1.57 g, 10.0 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield pure propyl phenyl sulfide.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1][6]

| Hazard Type | Description | GHS Code | Pictogram |

| Skin/Eye | Causes severe skin burns and eye damage | H314 | Corrosive (GHS05) |

| Handling | Air and moisture sensitive | - | - |

Mandatory Precautions:

-

Always handle in a well-ventilated chemical fume hood.[1][9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][9]

-

Avoid creating dust when handling the solid.[9]

-

Keep away from water and acids, as this can release flammable and foul-smelling 1-propanethiol gas.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[9][10]

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

Conclusion

The chemical structure of this compound—an ionic salt comprising a sodium cation and a sterically accessible, soft thiolate nucleophile—is the definitive source of its chemical personality. This architecture makes it an indispensable reagent for creating carbon-sulfur bonds through nucleophilic substitution and for the selective dealkylation of esters. For researchers in organic synthesis and drug discovery, a firm grasp of this structure-function relationship is essential for leveraging its full potential in the design and creation of complex molecules.

References

-

PubChem. 1-Propanethiol, sodium salt (1:1). [Link]

-

Capot Chemical Co., Ltd. (2018, January 8). MSDS of this compound. [Link]

-

Wikipedia. Propanethiol. [Link]

Sources

- 1. Buy this compound | 6898-84-6 [smolecule.com]

- 2. CAS 6898-84-6: 1-Propanethiol, sodium salt (1:1) [cymitquimica.com]

- 3. 6898-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound technical, = 95 RT 6898-84-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 8. 1-Propanethiol | 107-03-9 [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. 1-Propanethiol - Safety Data Sheet [chemicalbook.com]

Solubility of Sodium 1-Propanethiolate in Organic Solvents: A Framework for Prediction, Measurement, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of a Solubility Profile

Sodium 1-propanethiolate serves as a versatile tool for introducing the propylthio group into molecules and is particularly effective in challenging dealkylation reactions.[1] Its efficacy in these applications is intrinsically linked to its behavior in solution. The choice of solvent is paramount, dictating not only the extent to which the reagent can be dissolved but also its reactivity, the reaction kinetics, and the ease of product purification. For drug development professionals, understanding solubility is fundamental for controlling reaction stoichiometry, preventing precipitation, and developing scalable, robust synthetic routes. This guide provides the principles and practical tools necessary to navigate solvent selection for this compound with confidence.

Physicochemical Principles Governing Solubility

The solubility of an ionic compound in an organic solvent is a contest between the energy holding the crystal lattice together (lattice energy) and the energy released when the ions are stabilized by solvent molecules (solvation energy). The principle of "like dissolves like" provides a useful heuristic: polar solvents are required to dissolve ionic or polar solutes.[2]

The Solute: this compound

This compound possesses a dual-nature structure:

-

Ionic Head (S⁻Na⁺): The sodium-thiolate bond is ionic. This confers the compound its salt-like characteristics and is the primary driver of its solubility behavior. A significant amount of energy is required to overcome the electrostatic forces of the crystal lattice.

-

Nonpolar Tail (CH₃CH₂CH₂-): The n-propyl group is a short, nonpolar aliphatic chain. While the ionic head dominates, this hydrocarbon tail contributes a degree of lipophilicity. Compared to smaller analogues like sodium ethanethiolate, the propyl group slightly increases the nonpolar character, which can subtly decrease solubility in highly polar solvents.[2]

The conjugate acid, 1-propanethiol, is a weak acid with a pKa of approximately 10.2-10.9, meaning the thiolate anion is a moderately strong base.[3][4]

The Solvents: A Classification

Organic solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have large dipole moments and contain a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both cations (via the lone pairs on oxygen) and anions (via hydrogen bonding).

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations through their negative dipoles (often an oxygen atom). Anion solvation is less effective than in protic solvents but still occurs through dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have very small or nonexistent dipole moments. They lack the ability to form the strong ion-dipole interactions necessary to overcome the lattice energy of an ionic salt.

The Mechanism of Dissolution: An Intermolecular Perspective

For dissolution to occur, the solvent molecules must surround the individual Na⁺ and CH₃CH₂CH₂S⁻ ions, stabilizing them in solution. This process, driven primarily by ion-dipole interactions, must release enough energy to break apart the ionic crystal lattice.

Caption: Dissolution of this compound in a Polar Protic Solvent.

Predicted Solubility Profile

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. Analogues such as sodium ethanethiolate are described as being soluble in polar organic solvents, supporting these predictions.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Justification |

| Polar Protic | Methanol, Ethanol | High | Possess high dielectric constants and can solvate both the Na⁺ cation and the thiolate anion effectively through strong ion-dipole forces and hydrogen bonding. |

| Polar Aprotic | DMF, NMP, HMPA | High to Moderate | High dielectric constants allow for effective solvation of the Na⁺ cation. Anion solvation is weaker than in protic solvents, but generally sufficient for dissolution. |

| Polar Aprotic | DMSO | Moderate to High | A strong polar solvent capable of dissolving many salts. Caution: DMSO is known to oxidize thiols and thiolates to disulfides, which may complicate its use in reactions. |

| Polar Aprotic | Acetonitrile, Acetone | Low to Sparingly | Possess moderate polarity but are generally weaker solvents for ionic salts compared to amides or alcohols. Solvation energy may be insufficient to fully overcome lattice energy. |

| Ethers | THF, 2-MeTHF, Dioxane | Very Low to Insoluble | Lower polarity and inability to act as hydrogen bond donors result in poor solvation of both cations and anions. |

| Halogenated | Dichloromethane (DCM) | Insoluble | Although polar, the polarity is insufficient to dissolve ionic salts. Often used as a slurry solvent. |

| Nonpolar | Hexanes, Toluene | Insoluble | Lack the polarity and ion-solvating ability required to overcome the strong electrostatic forces of the ionic crystal lattice.[2] |

A Self-Validating Protocol for Experimental Determination

Given the lack of published data, experimental verification is essential. The following gravimetric protocol is a robust, self-validating method for accurately determining the solubility of this compound in anhydrous organic solvents.

Workflow for Gravimetric Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials & Reagents:

-

This compound (assay ≥95%)

-

Anhydrous organic solvent of interest (purity >99.8%, water content <50 ppm)

-

Inert gas supply (Argon or Nitrogen)

-

Temperature-controlled agitator (shaker or stir plate)

-

Analytical balance (± 0.0001 g)

-

Oven-dried glassware (septum-sealed vial or flask, collection vials)

-

Gas-tight syringes and needles

-

0.2 µm PTFE syringe filters

Safety Precautions:

-

This compound is corrosive and causes severe skin and eye damage.[4] It is also air- and moisture-sensitive.[1] All manipulations must be performed in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Organic solvents may be flammable. Ensure no ignition sources are present.

Procedure:

-

Preparation: In an inert atmosphere, add an excess of this compound solid to an oven-dried, tared reaction vial. Rationale: Using excess solid ensures that the solution will become saturated.

-

Solvent Addition: Add a precise, known volume of the anhydrous organic solvent to the vial. Seal the vial immediately with a septum cap.

-

Equilibration: Place the vial on a temperature-controlled agitator set to the desired temperature (e.g., 25.0 °C). Agitate vigorously for at least 24 hours. Rationale: A long equilibration time with constant agitation is critical to ensure the system reaches thermodynamic equilibrium, providing a true solubility value.

-

Settling: Turn off the agitation and allow the vial to stand undisturbed at the constant temperature for 2-4 hours, permitting the excess solid to settle completely.

-

Sampling: Under an inert atmosphere, carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a gas-tight syringe, pre-fitted with a 0.2 µm PTFE filter. Rationale: Filtering is a crucial step to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Gravimetric Analysis: a. Dispense the filtered solution into a pre-weighed, dry collection vial. b. Carefully remove the solvent under a stream of inert gas or via rotary evaporation. c. Dry the solid residue in the vial under high vacuum to a constant weight. d. Reweigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solute = (Final weight of vial + solute) - (Tare weight of vial)

-

Solubility (g/L) = Mass of dissolved solute (g) / Volume of sample taken (L)

-

Practical Implications and Troubleshooting

-

Effect of Temperature: For most ionic salts, solubility in organic solvents increases with temperature.[6] Performing reactions at elevated temperatures may allow for higher concentrations, but the stability of the thiolate and other reagents must be considered.

-

Criticality of Anhydrous Conditions: this compound is moisture-sensitive.[1] The presence of water can significantly alter the solubility profile and potentially lead to hydrolysis, forming 1-propanethiol and sodium hydroxide. Always use rigorously dried solvents and inert atmosphere techniques.

-

Solvent-Reagent Incompatibility: As noted, avoid solvents that can react with the thiolate. The oxidation of thiolates by DMSO to form disulfides is a classic example of an undesirable side reaction that must be considered during solvent selection.

Conclusion

While a definitive, quantitative database for the solubility of this compound in organic solvents remains to be compiled, a strong predictive understanding can be achieved by applying fundamental principles of chemical interactions. This guide establishes that polar solvents, particularly polar protic solvents like ethanol, are the most promising candidates for achieving high solubility. For any critical application, however, these predictions must be confirmed experimentally. The detailed gravimetric protocol provided herein offers a reliable and robust method for researchers to generate the precise solubility data required for their specific systems, ensuring the successful and reproducible application of this important synthetic reagent.

References

- Smolecule. (2023, August 15).

- Human Metabolome Database. (2012, September 11). Showing metabocard for 1-Propanethiol (HMDB0034238).

- ChemicalBook. (n.d.). 1-Propanethiol CAS#: 107-03-9.

- ChemicalBook. (2025, September 25). 1-Propanethiol | 107-03-9.

- PubChem. (n.d.). 1-Propanethiol, sodium salt (1:1). CID 4681725.

- FooDB. (2010, April 8). Showing Compound 1-Propanethiol (FDB012550).

- Capot Chemical. (2018, January 8).

- LookChem. (n.d.).

- EMBIBE. (n.d.). Ionic Compounds: Solubility - Lab Experiments.

- CymitQuimica. (n.d.). CAS 6898-84-6: 1-Propanethiol, sodium salt (1:1).

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.).

- PubChem. (n.d.).

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Fisher Scientific. (n.d.).

- ChemicalBook. (2025, September 27).

- ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?.

- Sciencemadness Wiki. (2020, October 17).

- Unknown Source. (n.d.).

- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.

- CPAchem Ltd. (2022, July 13).

- Wikipedia. (n.d.). Propanethiol.

- Partington, J. R., & Winterton, R. J. (1934). The solubility of sodium thiocyanate in ethyl alcohol. Transactions of the Faraday Society, 30, 1104.

- Wikipedia. (n.d.).

- Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Propanethiol (HMDB0031634).

- University of Wisconsin-Madison. (n.d.). Chapter 9 - Alcohols and Thiols.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- Clegg, S. L., et al. (2007). Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Dalton Transactions, (33), 3657-3665.

- Yiannios, C. N., & Karabinos, J. V. (1963). Oxidation of Thiols by Dimethyl Sulfoxide. The Journal of Organic Chemistry, 28(11), 3246–3248.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). Sodium;1-ethylsulfanylethanethiol. CID 18353614.

- MilliporeSigma. (2024, August 7).

Sources

- 1. routledge.com [routledge.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 4. quora.com [quora.com]

- 5. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Safe Handling and Application of Sodium 1-propanethiolate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sodium 1-propanethiolate, focusing on its safe handling, storage, and application in a research and development setting. As a potent nucleophile utilized in various synthetic organic chemistry applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.

Chemical Identity and Physicochemical Properties

This compound (CH₃CH₂CH₂SNa) is the sodium salt of 1-propanethiol. It is a versatile reagent in organic synthesis, often employed for dealkylation reactions of hindered esters and the synthesis of thioethers and thiol esters.[1] Unlike its volatile and odorous parent thiol, this compound is a solid, which can simplify handling.[2] However, its reactivity also dictates specific storage and handling requirements.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NaS | [3][4] |

| Molecular Weight | 98.14 g/mol | [2][3] |

| CAS Number | 6898-84-6 | [2][4] |

| Appearance | Crystals or powder | [2] |

| Purity | Technical grades typically range from 85% to ≥95% | [1][5] |

| Solubility | Good solubility in water | [1] |

| Sensitivity | Highly sensitive to air and moisture | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary hazards.

GHS Classification:

Hazard Statements:

Primary Routes of Exposure:

-

Skin contact

-

Eye contact

-

Inhalation

-

Ingestion

Contact with the skin can cause severe chemical burns.[6] Direct eye contact is particularly dangerous and can lead to serious, irreversible damage.[6] Ingestion can result in chemical burns to the oral cavity and gastrointestinal tract.[6] While detailed data on inhalation is limited, it is expected to cause respiratory irritation.[1] Chronic exposure to mercaptans, the parent compounds, may lead to damage to the lungs, kidneys, and liver.[6]

Safe Handling and Storage Protocols

The high reactivity and sensitivity of this compound necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the reagent.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Caption: Emergency Response Flowchart.

Step-by-Step Emergency Protocols:

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. [9]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. It is crucial to seek immediate medical attention. [9]* If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician. [9]* If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Urgent hospital treatment is likely needed. [6][9]* In Case of a Spill:

-

Evacuate personnel from the immediate area. [10] 2. Ensure adequate ventilation. [9] 3. Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite. [11] 4. Carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal. [9] 5. Do not let the product enter drains. [9]

-

Firefighting Measures

While this compound itself may not have a listed flash point, its parent compound, 1-propanethiol, is highly flammable. [11]Therefore, caution is warranted.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9]* Hazardous Combustion Products: In a fire, toxic fumes such as carbon oxides and sulfur oxides may be produced. [12]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus. [9]

Toxicological Information

Detailed toxicological data for this compound is not extensively documented in readily available literature. [6]However, based on its chemical properties and the data for related compounds, the following can be inferred:

-

Acute Effects: The primary acute effect is severe corrosion and chemical burns upon direct contact with skin, eyes, and mucous membranes. [6][7]* Chronic Effects: Long-term exposure to mercaptans may result in cumulative health effects, potentially impacting the lungs, kidneys, and liver. [6]There is also a possibility of developing reactive airways dysfunction syndrome (RADS) after a single high-level exposure to irritating compounds. [6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste. Contact a licensed professional waste disposal service. [13]Contaminated packaging should be disposed of in the same manner as the unused product.

References

- Sodium 2-propanethiolate - Santa Cruz Biotechnology. (n.d.).

- Sodium 2-propanethiolate | C3H7NaS | CID 3470666 - PubChem. (n.d.). National Institutes of Health.

- Buy this compound | 6898-84-6 - Smolecule. (2023, August 15).

- 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem. (n.d.). National Institutes of Health.

- This compound technical, = 95 RT 6898-84-6 - Sigma-Aldrich. (n.d.).

- MSDS of this compound. (2018, January 8).

- Sodium 2-propanethiolate | CAS 20607-43-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- SODIUM 2-PROPANETHIOLATE CAS#: 20607-43-6 - ChemicalBook. (n.d.).

- sodium2-methyl-2-propanethiolate SDS, 4081-46-3 Safety Data Sheets - ECHEMI. (n.d.).

- This compound, tech. 85% - Fisher Scientific. (n.d.).

- This compound | CAS 6898-84-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Sodium 2-propanethiolate technical, = 90.0 RT 20607-43-6 - Sigma-Aldrich. (n.d.).

- ICSC 1492 - 1-PROPANETHIOL. (n.d.). International Labour Organization and World Health Organization.

- 1-Propanethiol SDS, 107-03-9 Safety Data Sheets - ECHEMI. (n.d.).

- NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol. (n.d.). Centers for Disease Control and Prevention.

- 1595 - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Propyl mercaptan | C3H8S | CID 7848 - PubChem. (n.d.). National Institutes of Health.

- This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 1-Propanethiol - SAFETY DATA SHEET. (2024, August 7).

Sources

- 1. Buy this compound | 6898-84-6 [smolecule.com]

- 2. This compound technical, = 95 RT 6898-84-6 [sigmaaldrich.com]

- 3. 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Sodium 2-propanethiolate | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ナトリウム2-プロパンチオラート technical, ≥90.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. capotchem.cn [capotchem.cn]

- 10. echemi.com [echemi.com]

- 11. ICSC 1492 - 1-PROPANETHIOL [chemicalsafety.ilo.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Handling and Storage of Sodium 1-Propanethiolate

This guide provides an in-depth exploration of the critical aspects of handling and storing sodium 1-propanethiolate (CH₃CH₂CH₂SNa), a versatile yet hazardous reagent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization.

Introduction: The Dual Nature of a Powerful Nucleophile

This compound, the sodium salt of 1-propanethiol, is a potent nucleophile widely employed in synthetic organic chemistry.[1] Its utility lies in its ability to readily participate in Sₙ2 reactions, such as the synthesis of thioethers and the dealkylation of hindered esters. However, its reactivity is matched by its hazardous nature, demanding rigorous handling and storage protocols to mitigate risks. This guide elucidates the causality behind these necessary precautions, providing a framework for its safe and effective use.

Compound Profile and Physicochemical Properties

A thorough understanding of the inherent properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 6898-84-6 | [1][2][3][4] |

| Molecular Formula | C₃H₇NaS | [1][2] |

| Molecular Weight | 98.14 g/mol | [2][5] |

| Appearance | White to off-white or yellowish crystalline solid/powder | [3] |

| Odor | Strong, unpleasant, characteristic of thiols | [3] |

| Solubility | Soluble in water and other polar solvents | [1][3] |

Hazard Analysis and Incompatibilities

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation may lead to respiratory irritation.[1] The primary hazards stem from its reactivity, particularly its sensitivity to air and moisture, and its basicity.

Key Incompatibilities:

-

Acids: Reacts vigorously with acids to release flammable and toxic 1-propanethiol gas.[1][6]

-

Water and Protic Solvents: Hydrolyzes in the presence of water and other protic solvents, liberating 1-propanethiol.[1][7] This reaction can be exothermic.

-

Oxidizing Agents: Can react violently with strong oxidizing agents.[6] The sulfur atom is susceptible to oxidation to various states, including disulfides, sulfoxides, and sulfonic acids.[8]

-

Alkylating Agents: While a desired reaction in many synthetic procedures, uncontrolled reactions with alkylating agents can be hazardous.

Core Directive: Handling under an Inert Atmosphere

The paramount principle for handling this compound is the strict exclusion of air and moisture.[1] The thiolate anion is readily oxidized, diminishing the reagent's efficacy and potentially forming hazardous byproducts. Therefore, all manipulations must be conducted under an inert atmosphere, such as dry nitrogen or argon. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.

Schlenk Line Operations

The Schlenk line provides a versatile system for handling air-sensitive materials.

Workflow for Schlenk Line Handling of this compound:

Caption: Workflow for handling this compound using a Schlenk line.

Detailed Protocol for Schlenk Line Handling:

-

Glassware Preparation: Ensure all glassware is meticulously dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum.

-

Assembly: Assemble the apparatus, such as a reaction flask with a condenser and a gas inlet, using lightly greased joints to ensure a good seal.

-

Inerting the System: Connect the assembled glassware to the Schlenk line. Perform a minimum of three "evacuate-refill" cycles to remove atmospheric gases and moisture. This involves evacuating the flask to a high vacuum and then backfilling with high-purity inert gas.

-

Weighing and Transfer:

-

For less sensitive applications, this compound can be weighed quickly in the open air and added to the reaction flask under a strong counter-flow of inert gas.

-

For more rigorous applications, the solid should be transferred within a glovebox into a solid addition tube, which is then attached to the reaction flask.

-

Glovebox Operations

A glovebox provides a contained and controlled inert atmosphere, ideal for weighing and transferring this compound.

Workflow for Glovebox Handling of this compound:

Caption: Workflow for handling this compound inside a glovebox.

Detailed Protocol for Glovebox Handling:

-

Material Introduction: Place the sealed container of this compound, along with any necessary oven-dried glassware and tools, into the glovebox antechamber.

-

Antechamber Cycling: Evacuate and refill the antechamber with the glovebox's inert gas for at least three cycles.

-

Transfer and Weighing: Once inside the glovebox, allow the reagent to reach thermal equilibrium with the glovebox atmosphere before opening. Weigh the desired amount of this compound directly into the reaction vessel on an analytical balance.

-

Subsequent Steps: Add anhydrous solvent and other reagents as required within the glovebox. The sealed reaction vessel can then be removed from the glovebox for subsequent operations if necessary.

Storage Requirements

Proper storage is crucial to maintain the integrity and reactivity of this compound.

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[1]

-

Location: Store in a dedicated cabinet for reactive and corrosive materials, segregated from incompatible substances, particularly acids and oxidizing agents.

Experimental Protocols: Applications in Synthesis

This compound is a valuable reagent in several key transformations.

Synthesis of Thioethers

The reaction of this compound with alkyl halides is a straightforward and efficient method for the preparation of propyl thioethers via an Sₙ2 mechanism.[13][14]

Detailed Protocol for the Synthesis of a Propyl Thioether:

-

Under an inert atmosphere, suspend this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile) in a flame-dried flask.[7][15][16][17]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Deprotection of Esters

This compound is an effective reagent for the cleavage of esters, particularly methyl and ethyl esters, where saponification may be problematic due to substrate sensitivity.

Detailed Protocol for Ester Deprotection:

-

Dissolve the ester (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, HMPA) in a flame-dried flask under an inert atmosphere.

-

Add this compound (2-3 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 100-150 °C) and monitor for the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction to room temperature and quench by pouring into a cold, dilute acid solution (e.g., 1 M HCl).

-

Extract the carboxylic acid product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product as necessary.

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is essential.

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).

-

Containment: For small spills, cover the material with a dry, inert absorbent such as sand or vermiculite. Do not use combustible materials.

-

Collection: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials for hazardous waste disposal.

Disposal of Unused Reagent and Quenching Procedures

Unused this compound and reaction residues must be treated as hazardous waste and disposed of according to institutional and local regulations.[18][19][20][21] Small quantities of residual reagent can be safely quenched before disposal.

Workflow for Quenching and Disposal:

Caption: Step-by-step workflow for the safe quenching of this compound.

Detailed Quenching Protocol:

-

In a fume hood, prepare a flask equipped with a magnetic stirrer and an inert gas inlet. Add an inert, high-boiling solvent such as toluene or heptane.

-

Cool the solvent to 0 °C using an ice bath.

-

Under an inert atmosphere, slowly and portion-wise add the this compound waste to the stirred solvent. If quenching a solution, add it dropwise via a syringe or cannula.

-

Once the addition is complete, slowly add a less reactive alcohol, such as isopropanol, to the mixture.[22]

-

After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[22]

-

Finally, very slowly add water to the mixture to hydrolyze any remaining reactive species.

-

Neutralize the resulting solution with dilute acid if necessary.

-

The entire quenched mixture should be collected in a properly labeled hazardous waste container.

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. Its power as a nucleophile is undeniable, but so are its inherent hazards. By adhering to the principles of inert atmosphere handling, proper storage, and meticulous disposal protocols outlined in this guide, researchers can harness its synthetic utility while ensuring the safety of themselves and their colleagues. The causality-driven approach presented here aims to foster a culture of safety and scientific integrity in the laboratory.

References

-

PubChem. 1-Propanethiol, sodium salt (1:1). Retrieved from [Link]

-

ACS Publications. (2014, May 15). Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots. Retrieved from [Link]

-

EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]

-

Organic Chemistry Guide. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1492 - 1-PROPANETHIOL. Retrieved from [Link]

-

ResearchGate. (2025, October 10). (PDF) Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Retrieved from [Link]

-

Chemistry Steps. Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Aakash Educational Services Limited. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

ETH Zurich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Fluorescence quenching studies with diaryl sulphones. Retrieved from [Link]

-

ACS Publications. Chemical Reviews Journal. Retrieved from [Link]

-

Wikipedia. Propanethiol. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

ChemistrySuperKing. (2020, August 21). Thermal Stability of Alkali metals Compounds || Nitrates || Carbonates || Bicarbonates [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. procedure for disposing of hazardous waste. Retrieved from [Link]

-

The Ohio State University, Department of Chemistry and Biochemistry. Solvent Waste Disposal. Retrieved from [Link]

-

Chemistry Steps. Reactions of Thiols. Retrieved from [Link]

-

CHEMISTRY CLASS. (2022, January 17). THERMAL STABILITY TRENDS OF ALKALI METALS CARBONATES, BICARBONATES AND NITRATES/CHEMISTRY CLASS/ [Video]. YouTube. Retrieved from [Link]

-